molecular formula C9H7Cl2FO2 B1410110 Ethyl 2,6-dichloro-4-fluorobenzoate CAS No. 1803820-65-6

Ethyl 2,6-dichloro-4-fluorobenzoate

Cat. No. B1410110
CAS RN: 1803820-65-6
M. Wt: 237.05 g/mol
InChI Key: HFVPHKDXMHFWOJ-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-fluorobenzoate is a chemical compound with the molecular formula C9H7Cl2FO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dichloro-4-fluorobenzoate consists of 9 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms . The exact structural details are not available in the search results.

Scientific Research Applications

Continuous-Flow Processes for Floxacin Intermediates

The development of efficient continuous-flow processes for the synthesis of floxacin intermediates, including compounds related to Ethyl 2,6-dichloro-4-fluorobenzoate, emphasizes advancements in rapid and strong activation of carboxylic acids for C–C bond formation. This method showcases a shift towards less raw material consumption, higher yields, reduced reaction times, and improved operational safety, compared to traditional batch processes, highlighting its potential in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

Antituberculosis Activity of Hydrazones

Research into the antimycobacterial properties of hydrazones derived from 4-fluorobenzoic acid, including structures similar to Ethyl 2,6-dichloro-4-fluorobenzoate, has identified compounds with significant inhibitory activity against Mycobacterium tuberculosis. This highlights the potential for developing new antituberculosis drugs based on the chemical manipulation of fluorobenzoic acid derivatives (Koçyiğit-Kaymakçıoğlu et al., 2009).

Synthesis of Fluoroglycofen-ethyl

The synthesis of Fluoroglycofen-ethyl from precursors like m-hydroxybenzoic acid and dichloro-benzotrifluoride, involving steps such as salification and nitration, demonstrates the complex chemical pathways utilized in creating agrochemicals. The process results in a compound with significant purity and yield, underlining the importance of such synthetic routes in agricultural applications (Xin-hui, 2006).

Radiopaque Compounds Preparation

The preparation of radiopaque compounds, including derivatives like ethyl 3-iodo-4-fluorobenzoate, reveals the integration of iodine and fluorine into aromatic hydrocarbons for medical imaging purposes. These compounds exhibit anesthetic, hypnotic, and analgesic effects, providing insights into the multifaceted applications of fluorobenzoate derivatives in medical diagnostics and treatment (Mittelstaedt & Jenkins, 1950).

properties

IUPAC Name

ethyl 2,6-dichloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVPHKDXMHFWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231896
Record name Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dichloro-4-fluorobenzoate

CAS RN

1803820-65-6
Record name Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803820-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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